Cas no 446275-93-0 (2-(2-Fluorophenyl)-1-hydrazinecarbothioamide)

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide structure
446275-93-0 structure
Product Name:2-(2-Fluorophenyl)-1-hydrazinecarbothioamide
CAS No:446275-93-0
MF:C7H8FN3S
MW:185.221922874451
MDL:MFCD03791139
CID:3061088
PubChem ID:2782954
Update Time:2025-04-21

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluorophenyl)thiosemicarbazide
    • 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide
    • SB86689
    • 2-(2-Fluorophenyl)hydrazinecarbothioamide
    • 2-(2-Fluorophenyl)hydrazine-1-carbothioamide
    • (2-fluorophenyl)aminothiourea
    • CS-0332170
    • 10T-0014
    • 446275-93-0
    • (2-fluoroanilino)thiourea
    • SCHEMBL9004752
    • MFCD03791139
    • 1-(2-Fluorophenylamino)thiourea, 2-(2-Fluorophenyl)hydrazinecarbothioamide
    • [(2-fluorophenyl)amino]thiourea
    • AKOS005069267
    • MDL: MFCD03791139
    • Inchi: 1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
    • InChI Key: BMQQMLWXGQUWAB-UHFFFAOYSA-N
    • SMILES: S=C(N)NNC1C=CC=CC=1F

Computed Properties

  • Exact Mass: 185.04229660Da
  • Monoisotopic Mass: 185.04229660Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 82.2Ų

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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2-(2-Fluorophenyl)-1-hydrazinecarbothioamide
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$ 50.00 2022-06-04
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£165.00 2023-09-02
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